molecular formula C13H10N4O4 B2927661 (3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(isoxazol-5-yl)methanone CAS No. 1428363-70-5

(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(isoxazol-5-yl)methanone

Cat. No.: B2927661
CAS No.: 1428363-70-5
M. Wt: 286.247
InChI Key: MRYKKFYHFBKJMR-UHFFFAOYSA-N
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Description

(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(isoxazol-5-yl)methanone is a high-purity chemical compound designed for research and development in medicinal chemistry. Its structure incorporates three privileged heterocyclic scaffolds—1,2,4-oxadiazole, furan, and isoxazole—known for their versatile biological activities and presence in pharmacologically active molecules . The 1,2,4-oxadiazole ring is a well-established bioisostere for ester and amide functional groups, often employed to improve metabolic stability and pharmacokinetic properties in drug candidates . This moiety is found in compounds with a wide spectrum of reported activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects . The integration of a furan ring and an azetidine core further enhances the molecular diversity and research value of this compound, making it a valuable intermediate for constructing novel chemical libraries. Researchers can utilize this compound in hit-to-lead optimization campaigns, as a building block in combinatorial chemistry, or for probing structure-activity relationships (SAR) in various biological targets. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O4/c18-13(10-3-4-14-20-10)17-6-8(7-17)12-15-11(16-21-12)9-2-1-5-19-9/h1-5,8H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYKKFYHFBKJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=NO2)C3=NC(=NO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(isoxazol-5-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure can be described as follows:

PropertyDescription
Molecular Formula C₁₈H₁₈N₄O₃
Molecular Weight 338.36 g/mol
IUPAC Name This compound

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate various organic synthesis techniques. The furan and oxadiazole moieties are key components in the synthesis process, often involving cyclization reactions and functional group modifications.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of compounds containing oxadiazole and isoxazole rings. For instance:

  • Antibacterial Studies : Research indicates that derivatives of oxadiazole exhibit moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. A study demonstrated that compounds similar to this compound showed promising results against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL .

Anticancer Activity

The anticancer potential of this compound has also been explored:

  • Cell Line Studies : In vitro tests on various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HT-1080 (fibrosarcoma) revealed that the compound inhibited cell proliferation with IC50 values generally below 50 µM. However, it showed no significant activity against SARS-CoV-2 .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A series of oxadiazole derivatives were synthesized and tested for their antimicrobial properties. The results showed that compounds with furan substitutions had enhanced activity against bacterial strains, suggesting a structure–activity relationship that favors the incorporation of furan rings .
  • Case Study on Anticancer Activity :
    • A study evaluated the cytotoxic effects of various oxadiazole derivatives on cancer cell lines. The findings indicated that the presence of isoxazole significantly increased cytotoxicity, particularly in breast and lung cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Phenyl-Substituted Analogue

A closely related compound, (3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(phenyl)methanone (CAS: 1428355-76-3), replaces the isoxazole-5-yl group with a phenyl ring. This substitution increases the molecular weight to 335.32 g/mol (vs. Phenyl groups are often used to enhance π-π stacking interactions in drug-receptor complexes, whereas isoxazole may introduce hydrogen-bonding capabilities via its oxygen and nitrogen atoms .

2.1.2 Antimicrobial 1,2,4-Oxadiazole Derivatives

Compounds like 5-(4-Nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole (from ) share the 1,2,4-oxadiazole core but lack the azetidine and isoxazole moieties. These derivatives exhibit antimicrobial activity against enteric pathogens, attributed to their nitro and phenoxy substituents, which enhance electron-withdrawing effects and microbial membrane disruption. In contrast, the furan and azetidine groups in the target compound may confer improved metabolic stability due to reduced susceptibility to oxidative degradation .

2.1.3 Isoxazole-Oxadiazole Hybrids

highlights compounds such as (5-(4-Chlorophenyl)isoxazol-3-yl)methanol and (3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol, which combine isoxazole or oxadiazole with chlorophenyl groups. These structures are inhibitors of Notum carboxylesterase, a target in Wnt-signaling pathways. The target compound’s azetidine linker and furan substitution could modulate steric hindrance and solubility compared to these simpler hybrids .

Physicochemical and Pharmacokinetic Properties

A critical challenge in comparing these compounds is the lack of experimental data (e.g., solubility, logP, melting points) for the target molecule. However, inferences can be drawn:

  • Molecular Weight : The target compound (286.24) is smaller than phenyl-substituted analogues (335.32) but larger than simpler oxadiazoles (e.g., ~250–270 g/mol for derivatives in ). Lower molecular weight may improve bioavailability .

Data Table: Key Comparisons

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Notable Features Potential Applications
Target Compound C₁₃H₁₀N₄O₄ Furan-2-yl, azetidine, isoxazol-5-yl 286.24 Triple heterocyclic system Antimicrobial, enzyme inhibition
Phenyl Analogue C₁₈H₁₄N₄O₃ Furan-2-yl, azetidine, phenyl 335.32 Enhanced lipophilicity Drug discovery (CNS targets)
5-(4-Nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole C₂₀H₁₄N₄O₃ Nitrophenyl, phenoxyphenyl 358.35 Antimicrobial activity Enteric pathogen treatment
(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol C₉H₆ClN₃O₂ Chlorophenyl, methanol 227.62 Notum inhibition Wnt-signaling modulation

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